REACTION_CXSMILES
|
Cl[C:2]([C:5]([O:7][CH2:8][CH3:9])=[O:6])=[CH:3][O-].[K+].Cl.[Cl:12][C:13]1[CH:18]=[CH:17][N:16]=[C:15]([NH2:19])[CH:14]=1.C(=O)([O-])[O-].[Na+].[Na+]>CCO.O>[Cl:12][C:13]1[CH:18]=[CH:17][N:16]2[C:2]([C:5]([O:7][CH2:8][CH3:9])=[O:6])=[CH:3][N:19]=[C:15]2[CH:14]=1 |f:0.1,4.5.6|
|
Name
|
potassium 2-chloro-3-ethoxy-3-oxoprop-1-en-1-olate
|
Quantity
|
58.7 g
|
Type
|
reactant
|
Smiles
|
ClC(=C[O-])C(=O)OCC.[K+]
|
Name
|
|
Quantity
|
4.862 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=NC=C1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
potassium 2-chloro-3-ethoxy-3-oxoprop-1-en-1-olate
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
ClC(=C[O-])C(=O)OCC.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
The slurry was stirred for about 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a flask equipped with a reflux condenser
|
Type
|
WAIT
|
Details
|
After about one hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
the mixture stirred at 70° C. for 16 hours
|
Duration
|
16 h
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 70° C. for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to ambient temperature
|
Type
|
STIRRING
|
Details
|
After stirring for several hours
|
Type
|
FILTRATION
|
Details
|
the precipitated solids were collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=2N(C=C1)C(=CN2)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 88.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |